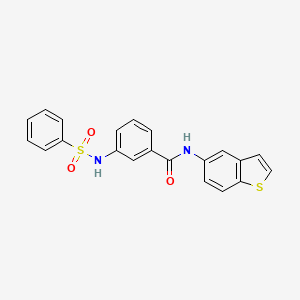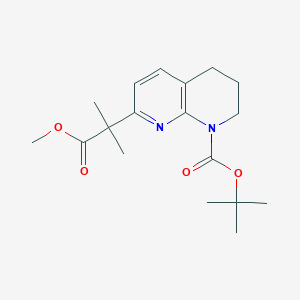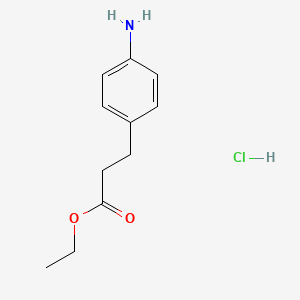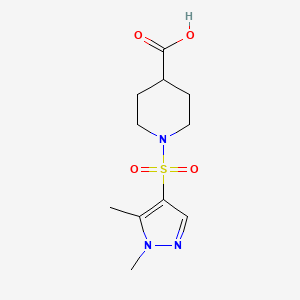![molecular formula C20H20N2O4S2 B2393505 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide CAS No. 941984-02-7](/img/structure/B2393505.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide, commonly known as DTTA, is a chemical compound that is widely used in scientific research. It is a sulfonamide-based compound that has been synthesized through various methods. DTTA has been found to have a wide range of biochemical and physiological effects, making it an important tool in scientific research.
Scientific Research Applications
Antimicrobial Activity
This compound has been reported to have antimicrobial properties . This means it could be used in the development of new antibiotics or other types of antimicrobial drugs.
Antiviral Activity
The compound also exhibits antiviral activity . This suggests that it could be used in the creation of new antiviral medications, potentially helping to combat viral infections.
Antidiabetic Activity
The compound has been reported to have antidiabetic properties . This suggests that it could be used in the management of diabetes, a chronic disease that affects millions of people worldwide.
Anticancer Properties
The compound has been found to have anticancer properties . This means it could be used in the development of new cancer treatments, potentially helping to improve survival rates and quality of life for cancer patients.
KATP Channel Activation
The compound has been reported to activate KATP channels . KATP channels play a crucial role in many physiological processes, including insulin secretion and cardiovascular function. Therefore, this compound could be used in the treatment of conditions related to these processes.
AMPA Receptor Modulation
The compound has been found to modulate AMPA receptors . AMPA receptors are involved in fast synaptic transmission in the central nervous system. This suggests that the compound could be used in the treatment of neurological disorders.
Environmental Applications
The compound has potential environmental applications. While the specifics are not detailed, this suggests that it could be used in environmental science research or in the development of environmentally-friendly technologies.
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c23-27(24)15-4-3-14-22(27)18-12-10-17(11-13-18)21-28(25,26)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13,21H,3-4,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJGIEBSCLDUBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2393424.png)
![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2393425.png)

![2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2393427.png)




![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B2393442.png)
![5-chloro-N-[1-(4-ethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2393443.png)

![2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2393445.png)